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Compound of Interest

Compound Name: Lsd1-IN-18

Cat. No.: B12397507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic
pathway of Lsd1-IN-18, a potent and selective non-covalent inhibitor of Lysine-Specific
Demethylase 1 (LSD1). The information is curated for researchers, scientists, and
professionals in the field of drug development.

Discovery of Lsd1-IN-18

Lsd1-IN-18, also identified as compound 7 in the primary literature, was discovered through a
focused medicinal chemistry effort aimed at developing selective inhibitors of LSD1. The
discovery strategy originated from a previously identified dual inhibitor of LSD1 and G9a
methyltransferase, which featured a quinazoline scaffold. Through systematic chemical
modifications of this quinazoline core, researchers were able to significantly enhance potency
and selectivity for LSD1, leading to the identification of Lsd1-IN-18 as a lead candidate.

This structure-activity relationship (SAR) study involved modifications at various positions of the
quinazoline ring system to optimize interactions with the active site of the LSD1 enzyme. This
optimization resulted in a non-covalent inhibitor with high affinity and selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for Lsd1-IN-18, demonstrating its
potency and activity in both biochemical and cellular assays.
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Parameter Value Cell Line/Assay Condition
Ki 0.156 uM LSD1 enzymatic assay

KD 0.075 uM Binding affinity assay

IC50 (72h) 0.16 uM THP-1 leukemia cells

MDA-MB-231 breast cancer

IC50 (72h) 0.21 pM colls

Synthesis Pathway

While the detailed, step-by-step synthesis protocol for Lsd1-IN-18 is contained within the
primary research article, which is not publicly available in its entirety, the general synthetic
approach for similar 2,4-diaminoquinazoline derivatives involves a multi-step process. A
generalized synthetic scheme is presented below.

Starting Material Cyclization Intermediate 1 Nucleophilic Substitution ._ Intermediate 2 Amine Coupling .| Lsd1-IN-18
(e.g., Substituted Anthranilonitrile) (Quinazoline Core Formation) (Functionalization at C4) (Final Product)
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Figure 1. Generalized synthesis pathway for 2,4-diaminoquinazoline derivatives.

Experimental Protocols

Detailed experimental protocols for the key assays are proprietary to the research that led to
the discovery of Lsd1-IN-18. However, this guide provides an overview of the standard

methodologies employed for the types of experiments cited.

LSD1 Inhibition Assay (General Protocol)

The inhibitory activity of Lsd1-IN-18 against LSD1 is typically determined using a biochemical
assay. A common method is a horseradish peroxidase (HRP)-coupled assay.
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Assay Preparation
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Figure 2. Workflow for a typical LSD1 inhibition assay.

Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative activity of Lsd1-IN-18 in cancer cell lines such as THP-1 and MDA-MB-
231 is commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. This assay

guantifies ATP, an indicator of metabolically active cells.
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Figure 3. Workflow for the CellTiter-Glo® cell proliferation assay.

Mechanism of Action Signaling Pathway
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LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-

methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target

genes. By inhibiting LSD1, Lsd1-IN-18 prevents this demethylation, leading to the re-

expression of tumor suppressor genes and the induction of cell differentiation.
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Figure 4. Mechanism of action of Lsd1-IN-18.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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